Cas no 1018614-41-9 (2-Methyl-1,4-oxazepane)

2-Methyl-1,4-oxazepane 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-1,4-oxazepane

- 2-methyl-1,4-oxazepane(SALTDATA: FREE)

- CS-0376799

- 1,4-oxazepine, hexahydro-2-methyl-

- LS-09118

- ALBB-026617

- AKOS008132197

- G23087

- MFCD10035564

- SCHEMBL2602810

- 2-Methyl-1,4-oxazepane, AldrichCPR

- F2148-0118

- 1018614-41-9

- SY039539

- 2-Methylhomomorpholine

- Z425722880

- EN300-66149

- 2-methyl-1,4-oxazepane(SALTDATA

-

- MDL: MFCD10035564

- インチ: InChI=1S/C6H13NO/c1-6-5-7-3-2-4-8-6/h6-7H,2-5H2,1H3

- InChIKey: HQKJQSCCAMQSPY-UHFFFAOYSA-N

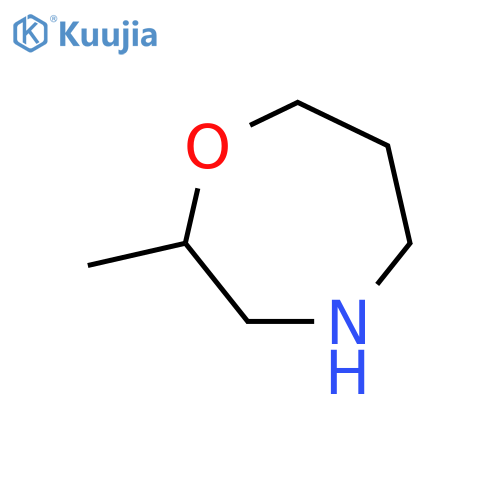

- ほほえんだ: CC1CNCCCO1

計算された属性

- せいみつぶんしりょう: 115.099714038g/mol

- どういたいしつりょう: 115.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 65.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

2-Methyl-1,4-oxazepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B496080-50mg |

2-Methyl-1,4-oxazepane |

1018614-41-9 | 50mg |

$ 135.00 | 2022-06-07 | ||

| Life Chemicals | F2148-0118-5g |

"2-methyl-1,4-oxazepane" |

1018614-41-9 | 95%+ | 5g |

$1431.0 | 2023-11-21 | |

| Enamine | EN300-66149-0.05g |

2-methyl-1,4-oxazepane |

1018614-41-9 | 95.0% | 0.05g |

$61.0 | 2025-02-20 | |

| Enamine | EN300-66149-1.0g |

2-methyl-1,4-oxazepane |

1018614-41-9 | 95.0% | 1.0g |

$260.0 | 2025-02-20 | |

| Enamine | EN300-66149-2.5g |

2-methyl-1,4-oxazepane |

1018614-41-9 | 95.0% | 2.5g |

$504.0 | 2025-02-20 | |

| Enamine | EN300-66149-5.0g |

2-methyl-1,4-oxazepane |

1018614-41-9 | 95.0% | 5.0g |

$910.0 | 2025-02-20 | |

| Enamine | EN300-66149-0.25g |

2-methyl-1,4-oxazepane |

1018614-41-9 | 95.0% | 0.25g |

$129.0 | 2025-02-20 | |

| Chemenu | CM283889-1g |

2-Methyl-1,4-oxazepane |

1018614-41-9 | 95% | 1g |

$351 | 2022-06-14 | |

| abcr | AB294307-500mg |

2-Methyl-1,4-oxazepane, 95%; . |

1018614-41-9 | 95% | 500mg |

€397.00 | 2025-02-21 | |

| A2B Chem LLC | AE13590-2.5g |

2-Methyl-1,4-oxazepane |

1018614-41-9 | 95% | 2.5g |

$566.00 | 2024-01-05 |

2-Methyl-1,4-oxazepane 関連文献

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

2-Methyl-1,4-oxazepaneに関する追加情報

Comprehensive Overview of 2-Methyl-1,4-oxazepane (CAS No. 1018614-41-9): Properties, Applications, and Industry Insights

2-Methyl-1,4-oxazepane (CAS No. 1018614-41-9) is a heterocyclic organic compound gaining traction in pharmaceutical and chemical research due to its unique structural features. As a seven-membered ring containing both nitrogen and oxygen atoms, this molecule belongs to the oxazepane family, a class of compounds increasingly studied for their potential in drug discovery and material science. The presence of a methyl group at the 2-position further enhances its versatility, making it a valuable intermediate in synthetic chemistry.

In recent years, 2-Methyl-1,4-oxazepane has emerged as a subject of interest in AI-driven drug discovery platforms, where researchers leverage machine learning to predict its biological activity. This aligns with growing searches for "heterocyclic compounds in medicine" and "nitrogen-oxygen ring systems" across scientific databases. The compound's balanced lipophilicity and hydrogen-bonding capacity, attributed to its oxazepane core, make it particularly attractive for designing central nervous system (CNS) therapeutics—a hot topic in 2024 pharmaceutical forums.

Synthetic routes to CAS 1018614-41-9 typically involve ring-closing strategies starting from amino alcohol precursors. Advanced methods now incorporate flow chemistry techniques—a trending search term in organic synthesis—to improve yield and purity. Analytical characterization often combines LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, addressing common researcher queries about "how to identify oxazepane derivatives." The compound's stability under physiological pH conditions has spurred investigations into its use as a bioisostere for piperidine rings, reflecting industry demand for improved pharmacokinetic profiles.

The applications of 2-Methyl-1,4-oxazepane extend beyond pharmaceuticals. Materials scientists are exploring its potential as a building block for polymeric catalysts and ionic liquids, responding to increased searches for "sustainable chemical synthesis." Its moderate dipole moment (calculated at ~2.1 Debye) facilitates interactions in supramolecular systems, while the methyl substitution pattern influences crystalline packing—properties frequently discussed in "molecular design for functional materials" webinars.

Quality control protocols for 1018614-41-9 emphasize HPLC purity ≥98%, with particular attention to residual solvent levels—a critical parameter often searched alongside "pharmaceutical intermediate specifications." Storage recommendations typically suggest inert atmospheres at 2-8°C, reflecting standard practices for oxygen-sensitive heterocycles. These operational details address frequent purchaser concerns about compound stability during shipping and long-term storage.

Emerging research directions include computational studies of 2-Methyl-1,4-oxazepane's conformational preferences using density functional theory (DFT)—a methodology dominating 2024 chemistry publications. Such investigations help predict the compound's behavior in biological systems, answering frequent queries about "ring flexibility vs. biological activity." The molecule's relatively low topological polar surface area (TPSA ~20Ų) makes it a candidate for blood-brain barrier penetration studies, connecting to trending neuroscience research topics.

Industrial scale-up considerations for CAS 1018614-41-9 production focus on green chemistry principles, particularly solvent selection and energy-efficient cyclization methods. This responds to manufacturer searches for "cost-effective heterocycle synthesis" and aligns with EPA guidelines gaining prominence in chemical patents. The compound's regulatory status remains favorable in major markets, with no significant restrictions reported—an important detail for international buyers verifying "chemical compound compliance" status.

Academic interest in 2-Methyl-1,4-oxazepane derivatives continues to grow, evidenced by increasing citations in medicinal chemistry journals. Recent publications explore its incorporation into proteolysis targeting chimeras (PROTACs)—a breakthrough technology in targeted protein degradation. These developments address frequent researcher questions about "novel scaffolds for protein degraders" while positioning the compound at the forefront of contemporary drug discovery paradigms.

Safety assessments indicate that 1018614-41-9 requires standard laboratory precautions, with no extraordinary hazards identified—a crucial point for researchers searching "chemical handling guidelines." The compound's environmental fate data remains an active area of study, particularly its biodegradation pathways, reflecting the chemical industry's heightened focus on ecological impact assessments of synthetic intermediates.

Market analysts note steady demand growth for 2-Methyl-1,4-oxazepane, particularly from contract research organizations (CROs) engaged in fragment-based drug discovery. Pricing trends show seasonal fluctuations tied to precursor availability, answering common purchaser queries about "chemical intermediate market dynamics." The compound's supply chain has proven resilient despite global logistics challenges, making it a reliable choice for multi-step syntheses.

Future prospects for CAS 1018614-41-9 include potential applications in peptide mimetics and macrocyclic drugs, areas generating substantial buzz in 2024 conferences. Its structural features enable diverse functionalization patterns, allowing medicinal chemists to address contemporary challenges like drug resistance—a topic dominating healthcare-related searches. These developments position 2-Methyl-1,4-oxazepane as a versatile scaffold with enduring relevance in cutting-edge chemical research.

1018614-41-9 (2-Methyl-1,4-oxazepane) 関連製品

- 1207254-23-6(2-(Hydroxymethyl)homomorpholine)

- 2138071-59-5(3-(Furan-2-yl)-4-methylcyclohexan-1-amine)

- 1701591-17-4(2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine)

- 263012-63-1(2-Chloro-5-ethynylpyridine)

- 2171418-82-7((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-2-hydroxypropanoic acid)

- 477539-05-2(methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate)

- 1163249-89-5(1-Bromo-3-fluoro-5-(pentyloxy)benzene)

- 1182441-22-0({4-(2-Methoxyphenyl)phenylmethyl}(propan-2-yl)amine)

- 1493301-22-6(2-acetamido-3-methyl(phenyl)aminopropanoic acid)

- 1806525-89-2(1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one)